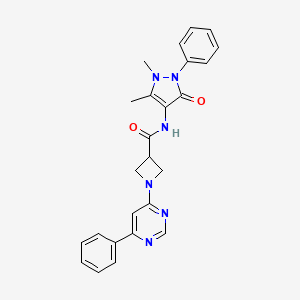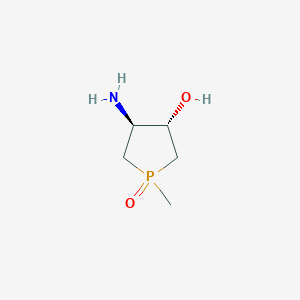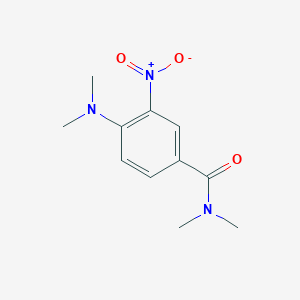
3-(3-Aminopiperidin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3-Aminopiperidin-1-yl)propan-1-ol is a chemical of interest in the field of organic chemistry and materials science. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
Paper describes a synthetic strategy for creating poly(ether imine) dendrimers with a nitrogen core originating from 3-amino-propan-1-ol. A trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, is used in a divergent synthesis approach to produce dendrimers up to the third generation. This method allows for the addition of various functional groups such as alcohol, amine, nitrile, ester, or carboxylic acid at the dendrimer peripheries. Although this paper does not directly address the synthesis of 3-(3-Aminopiperidin-1-yl)propan-1-ol, the techniques and strategies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Aminopiperidin-1-yl)propan-1-ol can be characterized using various techniques. For instance, paper utilizes Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction techniques to characterize a synthesized compound. These methods could be applied to determine the molecular structure of 3-(3-Aminopiperidin-1-yl)propan-1-ol, providing insights into its crystalline form, electronic properties, and potential interactions with other molecules such as DNA.
Chemical Reactions Analysis
While the provided papers do not specifically discuss the chemical reactions of 3-(3-Aminopiperidin-1-yl)propan-1-ol, paper does explore the interaction between a synthesized compound and double-stranded DNA (dsDNA), which involves minor groove binding and potential partial intercalation. This suggests that 3-(3-Aminopiperidin-1-yl)propan-1-ol could also interact with biological molecules, and such interactions could be studied using similar techniques like electronic absorption titration, thermal denaturation measurement, and viscosity techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 3-(3-Aminopiperidin-1-yl)propan-1-ol can be deduced from studies such as those described in paper , where a method for determining 3-Amino-1-Propanal in a reaction system by Gas Chromatography (GC) is established. This method, characterized by high recovery and low standard deviation, indicates the precision with which the physical and chemical properties of related compounds can be measured. Although not directly applicable, the principles of this method could be used to analyze the properties of 3-(3-Aminopiperidin-1-yl)propan-1-ol.
科学的研究の応用
Structural Modifications for Safety in Drug Development
Research on compounds structurally related to 3-(3-Aminopiperidin-1-yl)propan-1-ol, like 3-methoxy-2-aminopyridine compounds, has shown their potential as inhibitors for oncogenic kinases. However, their susceptibility to forming reactive metabolites poses significant safety risks, including mutagenicity and drug-drug interactions. Structural modifications aiming to minimize the formation of these reactive metabolites have been explored to mitigate these risks, enhancing the safety profile of these compounds in drug development (Palmer et al., 2012).
Molecular Recognition and Isomer Differentiation
The compound's structural relatives, trans-3(4)-aminopiperidin-4(3)-ols, are crucial in the synthesis of drugs like pseudodistamines. They require precise identification and differentiation of isomers due to their different enzymatic inhibition properties. Mass spectrometry has been proposed as a simpler method for recognizing these isomers compared to conventional NMR spectroscopy, which can be complex and requires advanced knowledge and experience (Mazur et al., 2017).
Anticancer and Kinase Inhibitory Activities
3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, structurally similar to 3-(3-Aminopiperidin-1-yl)propan-1-ol, have been synthesized and evaluated for their inhibitory activity against Src kinase and their anticancer activities on human breast carcinoma cells. The research indicates that specific structural modifications can significantly influence the inhibitory potency and anticancer activity of these compounds (Sharma et al., 2010).
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides has been studied as an efficient method to access valuable enantioenriched 3-aminopiperidine derivatives. These derivatives are important structural units found in many natural products and pharmaceutical drugs. This method offers an atom-economical route to these compounds with high yields and enantiomeric excesses (Royal et al., 2016).
Synthesis and Biological Evaluation of Dendrimers
Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated for their cytotoxicity. These dendrimers, characterized by their multifunctional polycationic nature, have potential applications in drug and gene delivery. Their non-toxic nature suggests their suitability for biological studies and possible medical applications (Krishna et al., 2005).
Safety and Hazards
The safety information available indicates that “3-(3-Aminopiperidin-1-yl)propan-1-ol” has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
3-(3-aminopiperidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-8-3-1-4-10(7-8)5-2-6-11/h8,11H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBJZBHYYZREFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopiperidin-1-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2500419.png)

![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)
![Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2500431.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)
![N,N-Dimethyl-4-[3-(methylaminomethyl)-1-bicyclo[1.1.1]pentanyl]aniline](/img/structure/B2500434.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)
![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)